N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide -

N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Catalog Number: EVT-4259348
CAS Number:
Molecular Formula: C27H31N3O5S2
Molecular Weight: 541.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib (4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide)

  • Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. [, ]

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound acts as a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits promising anticancer activity in vitro and in vivo, particularly against human myelodysplastic syndrome (MDS). []

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide

  • Compound Description: This molecule has been identified as a novel DNA gyrase A inhibitor, exhibiting antimicrobial activity, especially against quinolone-resistant Escherichia coli. []
  • Relevance: This compound shares the benzamide core structure with N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide and also features a substituted phenyl ring connected to the amide nitrogen. The presence of quinoline and pyridine moieties in this DNA gyrase inhibitor, absent in the target compound, highlights the structural variations despite the shared benzamide core. []

GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide)

  • Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor, currently under investigation for its anticancer properties. []

FN-1501 (4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide)

  • Compound Description: FN-1501 is a dual inhibitor of FLT3 and CDK kinases, demonstrating promising anti-cancer activity, particularly against acute myeloid leukemia (AML). []
  • Relevance: While FN-1501 doesn't share the benzamide core, it exhibits structural similarities with N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in terms of its overall shape and size, as well as the presence of nitrogen-containing heterocycles and substituted aromatic rings. This suggests a potential for FN-1501 to interact with similar biological targets despite the lack of a shared core structure. []

CHMFL-ABL/KIT-155 (4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor, displaying strong antiproliferative activity against BCR-ABL/c-KIT driven cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []
  • Relevance: Similar to N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, CHMFL-ABL/KIT-155 contains a benzamide core and features a substituted phenyl ring attached to the amide nitrogen. Additionally, both compounds contain a piperazine moiety, although their positions and substitution patterns differ. The presence of a nicotinoylpiperidine group in CHMFL-ABL/KIT-155 distinguishes it from the target compound. []

CHMFL-BMX-078 (2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide)

  • Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X Chromosome (BMX) kinase. []
  • Relevance: While lacking the core benzamide structure of N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, CHMFL-BMX-078 shares some structural features, including the presence of substituted aromatic rings, amide linkages, and a methylamino group. These similarities suggest that CHMFL-BMX-078 could provide insights into potential structure-activity relationships for inhibiting kinases, even without a strict structural overlap with the target compound. []
  • Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinases, showing promise as a potential treatment for chronic myeloid leukemia (CML). []
  • Relevance: Despite the absence of a benzamide core, CHMFL-ABL-053 shares some structural features with N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. Both compounds contain multiple substituted aromatic rings, amide linkages, and a methylamino group. These similarities, even without a shared core structure, suggest that CHMFL-ABL-053 could offer insights into the structure-activity relationships relevant to kinase inhibition. []

Properties

Product Name

N-[4-(1-azepanylsulfonyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[(N-methylsulfonylanilino)methyl]benzamide

Molecular Formula

C27H31N3O5S2

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C27H31N3O5S2/c1-36(32,33)30(25-9-5-4-6-10-25)21-22-11-13-23(14-12-22)27(31)28-24-15-17-26(18-16-24)37(34,35)29-19-7-2-3-8-20-29/h4-6,9-18H,2-3,7-8,19-21H2,1H3,(H,28,31)

InChI Key

ZKFXINCULGKZHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.